1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine
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Overview
Description
1-(3,4-Difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of difluorobenzoyl and fluoro-nitrophenyl groups attached to a piperazine ring
Preparation Methods
The synthesis of 1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzoyl chloride and 2-fluoro-4-nitroaniline.
Formation of Intermediate: The first step involves the reaction of 3,4-difluorobenzoyl chloride with piperazine to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 2-fluoro-4-nitroaniline under appropriate conditions to yield the final product, this compound.
Reaction Conditions: The reactions are typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
1-(3,4-Difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atoms in the benzoyl and nitrophenyl groups can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Scientific Research Applications
1-(3,4-Difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent. Its unique structure makes it a candidate for drug development, particularly in the areas of central nervous system disorders and antimicrobial activity.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets. It serves as a tool compound to investigate the binding affinity and specificity of piperazine derivatives.
Material Science: The compound’s chemical properties make it suitable for use in the development of novel materials, such as polymers and coatings, with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may bind to receptors or enzymes in biological systems, leading to modulation of their activity. The presence of fluorine atoms and nitro groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1-(3,4-Difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Chlorobenzoyl)-4-(2-fluorophenyl)piperazine: This compound has a similar structure but with a chlorobenzoyl group instead of a difluorobenzoyl group. The presence of chlorine can affect its chemical reactivity and biological activity.
1-(3,4-Dichlorobenzoyl)-4-(2-nitrophenyl)piperazine: This compound contains dichlorobenzoyl and nitrophenyl groups, making it structurally similar but with different halogen substitutions. The differences in halogen atoms can lead to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific combination of difluorobenzoyl and fluoro-nitrophenyl groups, which can impart distinct chemical and biological characteristics.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c18-13-3-1-11(9-14(13)19)17(24)22-7-5-21(6-8-22)16-4-2-12(23(25)26)10-15(16)20/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJSTRZDUMYITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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